The compound 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex heterocyclic organic molecule that features multiple functional groups. It is characterized by its unique structure which incorporates a benzothiadiazine core along with an azepan moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione generally involves several steps:
The synthesis may require specific reagents such as strong acids or bases for activation and reaction conditions that include controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.
The molecular structure of this compound can be represented using various chemical notation systems such as SMILES and InChI:
O=C(N1CCCCCC1)CN2C3=CC(C(C)=O)=CC=C3OCC2=O1S/C18H22N2O4/c1-13(21)14-6-7-16-15(10-14)20(18(23)12-24-16)11-17(22)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11-12H2,1H3 .The compound has a complex three-dimensional structure that can be analyzed using X-ray crystallography or computational modeling to understand its conformational properties and interactions with biological targets.
The compound can undergo various chemical reactions typical for heterocycles:
Reactions involving this compound may require specific solvents (e.g., ethanol or dichloromethane) and catalysts (e.g., Lewis acids) to enhance yields and selectivity.
The mechanism of action for this compound is not fully elucidated but may involve:
Research into similar compounds suggests potential activities such as anti-inflammatory or anti-cancer effects, which could be relevant for the biological evaluation of this compound.
The compound is typically presented as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
Relevant data regarding toxicity and safety should also be reviewed from material safety data sheets provided by suppliers .
This compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8